![molecular formula C18H18FN7O B2829274 N-(1-(3-环丙基-[1,2,4]三唑并[4,3-b]吡啶-6-基)氮杂环丁烷-3-基)-5-氟-N-甲基吡啶-8-酰胺 CAS No. 2320891-13-0](/img/structure/B2829274.png)
N-(1-(3-环丙基-[1,2,4]三唑并[4,3-b]吡啶-6-基)氮杂环丁烷-3-基)-5-氟-N-甲基吡啶-8-酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The structure, properties, spectra, suppliers and links for this compound can be found on various chemical databases .
Synthesis Analysis
The synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in various studies . These synthetic protocols have been used to develop new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs .Molecular Structure Analysis
The molecular structure of this compound is complex, with a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemistry and synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus have attracted enormous attention . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .科学研究应用
合成应用和化学性质
与目标化学结构相关的化合物被用于合成多种杂环化合物,展示了显著的合成效用。例如,烯胺酮已被探索为生产取代吡唑、[1,2,4]三唑并[4,3-a]嘧啶和其他衍生物的关键中间体。这些合成路线提供了通往具有潜在抗肿瘤和抗菌活性的化合物的途径(利雅得,2011)。此外,稠合唑衍生物的合成探索已导致识别出具有抗哮喘活性的分子,突出了此类化学框架的治疗潜力(Kuwahara 等,1997)。
潜在治疗应用
N-(1-(3-环丙基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氮杂环丁-3-基)-5-氟-N-甲基烟酰胺及其类似物中存在的结构基序已被探索用于各种治疗应用。例如,已研究氮杂环丁基喹诺酮的抗菌性能,揭示了立体化学在增强活性中的重要性(Frigola 等,1995)。此外,发现 AZD9833,一种选择性雌激素受体降解剂 (SERD) 和拮抗剂,展示了此类化合物在治疗 ER+ 乳腺癌中的潜力(Scott 等,2020)。这突出了该化合物在开发新治疗剂中的相关性。
未来方向
属性
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-fluoro-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c1-24(18(27)12-6-13(19)8-20-7-12)14-9-25(10-14)16-5-4-15-21-22-17(11-2-3-11)26(15)23-16/h4-8,11,14H,2-3,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTQTUHPTHTQTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC(=CN=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。